molecular formula C19H11NO B14224382 2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823227-13-0

2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14224382
CAS No.: 823227-13-0
M. Wt: 269.3 g/mol
InChI Key: PPSKRDQABLBXSK-UHFFFAOYSA-N
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Description

2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a hex-3-ene-1,5-diyn-1-yl chain, and a benzonitrile moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the coupling of a hydroxyphenyl derivative with a hex-3-ene-1,5-diyn-1-yl precursor under controlled conditions. The reaction often requires catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications. Additionally, purification techniques such as chromatography and crystallization are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitrile group can be reduced to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the hydroxyphenyl or benzonitrile moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile
  • 2-[6-(3-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Uniqueness

Compared to similar compounds, 2-[6-(2-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile stands out due to its specific substitution pattern and the presence of both hydroxyphenyl and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823227-13-0

Molecular Formula

C19H11NO

Molecular Weight

269.3 g/mol

IUPAC Name

2-[6-(2-hydroxyphenyl)hex-3-en-1,5-diynyl]benzonitrile

InChI

InChI=1S/C19H11NO/c20-15-18-13-6-5-10-16(18)9-3-1-2-4-11-17-12-7-8-14-19(17)21/h1-2,5-8,10,12-14,21H

InChI Key

PPSKRDQABLBXSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC=C2O)C#N

Origin of Product

United States

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